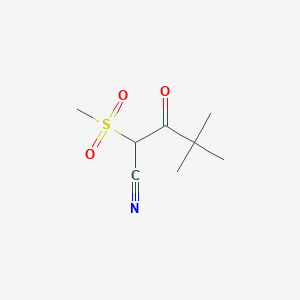
2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by its unique structure, which includes a methanesulfonyl group, a nitrile group, and a ketone group. It is primarily used in research and development due to its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted ketones and nitriles.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The compound exerts its effects through its reactive functional groups. The methanesulfonyl group can act as an electrophile, participating in various chemical reactions. The nitrile group can undergo nucleophilic addition, while the ketone group can participate in condensation reactions. These interactions make the compound versatile in chemical synthesis and research .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-3-oxopentanenitrile: Shares the same core structure but lacks the methanesulfonyl group.
Pivaloylacetonitrile: Another similar compound with a different functional group arrangement.
Uniqueness: 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO3S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
4,4-dimethyl-2-methylsulfonyl-3-oxopentanenitrile |
InChI |
InChI=1S/C8H13NO3S/c1-8(2,3)7(10)6(5-9)13(4,11)12/h6H,1-4H3 |
InChI-Schlüssel |
NKGRXOXUGDODTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


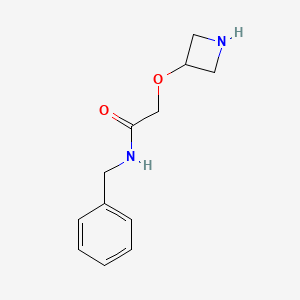
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
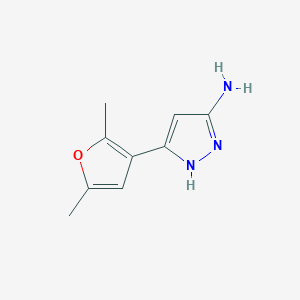
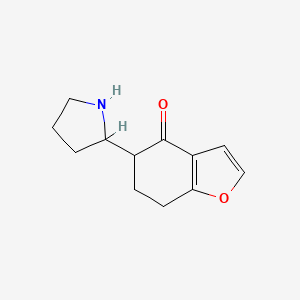
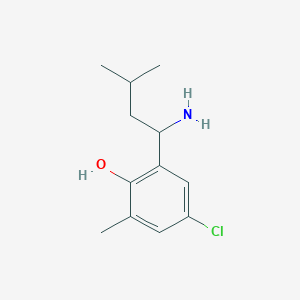
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
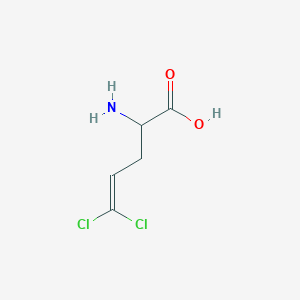
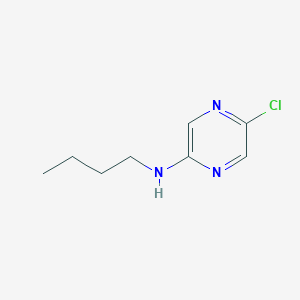
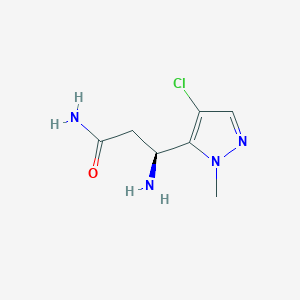
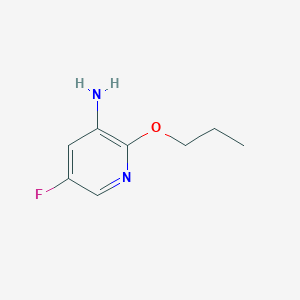
![6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13306836.png)


